![molecular formula C16H19N3O5 B5138954 4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one](/img/structure/B5138954.png)
4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-{[3-(4-morpholinyl)propyl]amino}-3-nitro-2H-chromen-2-one, commonly known as NMS-P118, is a small molecule inhibitor that has shown great potential in scientific research applications. This compound is a chromenone derivative that has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments.
作用机制
The mechanism of action of NMS-P118 involves the inhibition of various cellular pathways. It has been reported to inhibit the activity of protein kinase C, which plays a crucial role in cell proliferation and survival. NMS-P118 has also been shown to inhibit the activity of casein kinase 2, which is involved in the regulation of various cellular processes, including cell cycle progression and apoptosis. In addition, NMS-P118 has been reported to inhibit the activity of the NF-kB signaling pathway, which is involved in the regulation of inflammation and immune response.
Biochemical and Physiological Effects:
NMS-P118 has been shown to have various biochemical and physiological effects. It has been reported to induce apoptosis in cancer cells by activating the caspase pathway. NMS-P118 has also been shown to inhibit the migration and invasion of cancer cells, which is essential for cancer metastasis. In addition, NMS-P118 has been reported to reduce the production of pro-inflammatory cytokines, such as TNF-alpha and IL-6, which are involved in the regulation of inflammation.
实验室实验的优点和局限性
NMS-P118 has several advantages for lab experiments. It is a small molecule inhibitor that can be easily synthesized and purified. It has been extensively studied for its mechanism of action, biochemical and physiological effects, and scientific research applications. However, NMS-P118 also has some limitations. It has been reported to have low solubility in water, which can affect its bioavailability and efficacy. In addition, the exact molecular target of NMS-P118 is not fully understood, which can limit its use in certain experiments.
未来方向
There are several future directions for research on NMS-P118. One of the areas of research is to identify the molecular target of NMS-P118 and to elucidate its mechanism of action. Another area of research is to improve the solubility and bioavailability of NMS-P118 to enhance its efficacy. In addition, further studies are needed to investigate the potential of NMS-P118 as a therapeutic agent for various diseases, including cancer and inflammatory disorders.
Conclusion:
In conclusion, NMS-P118 is a small molecule inhibitor that has shown great potential in scientific research applications. It has been synthesized using various methods and has been extensively studied for its mechanism of action, biochemical and physiological effects, and advantages and limitations for lab experiments. NMS-P118 has several advantages for lab experiments, including its easy synthesis and purification, but also has some limitations, such as its low solubility in water. Future research on NMS-P118 is needed to identify its molecular target, improve its solubility and bioavailability, and investigate its potential as a therapeutic agent for various diseases.
合成方法
The synthesis of NMS-P118 has been reported using different methods. One of the most common methods involves the condensation of 4-nitrocoumarin with 3-(4-morpholinyl)propylamine in the presence of acetic anhydride and triethylamine. The resulting product is then reduced with sodium borohydride to obtain NMS-P118. Other methods reported for the synthesis of NMS-P118 include the use of 4-nitrophenol and 3-(4-morpholinyl)propylamine as starting materials.
科学研究应用
NMS-P118 has been extensively studied for its scientific research applications. It has been shown to inhibit the growth of various cancer cells, including breast cancer, lung cancer, and colon cancer cells. NMS-P118 has also been reported to have anti-inflammatory properties and has been shown to reduce inflammation in animal models of rheumatoid arthritis and colitis. In addition, NMS-P118 has been shown to inhibit the activity of certain enzymes, including protein kinase C and casein kinase 2, which are involved in various cellular processes.
属性
IUPAC Name |
4-(3-morpholin-4-ylpropylamino)-3-nitrochromen-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19N3O5/c20-16-15(19(21)22)14(12-4-1-2-5-13(12)24-16)17-6-3-7-18-8-10-23-11-9-18/h1-2,4-5,17H,3,6-11H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OAURYGLBIZQWFI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CCCNC2=C(C(=O)OC3=CC=CC=C32)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19N3O5 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
333.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-{[3-(Morpholin-4-YL)propyl]amino}-3-nitro-2H-chromen-2-one | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

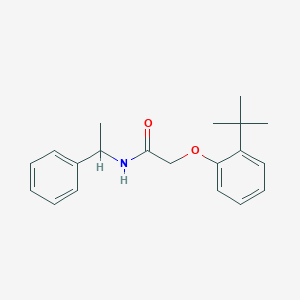
![3-benzyl-5-{2-[(2-chloro-6-fluorobenzyl)oxy]benzylidene}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B5138883.png)
![N-(2-chlorophenyl)-2-[(2-fluorobenzoyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxamide](/img/structure/B5138901.png)
![N-({[4-(1,3-benzoxazol-2-yl)-3-hydroxyphenyl]amino}carbonothioyl)-4-methoxy-3-nitrobenzamide](/img/structure/B5138905.png)
![3-[2-(cyclopentylamino)-2-oxoethyl]-N-(2-methoxyphenyl)-5-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidine-6-carboxamide](/img/structure/B5138906.png)
![1-[3-(benzyloxy)benzyl]-4-(2-methoxyphenyl)piperazine](/img/structure/B5138915.png)
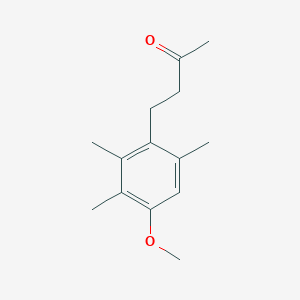
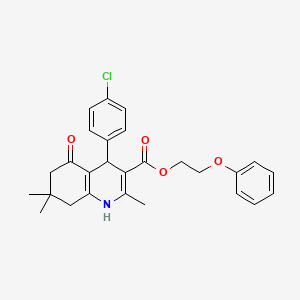
![1-({[5-(4-methoxyphenyl)-4H-1,2,4-triazol-3-yl]thio}acetyl)indoline](/img/structure/B5138928.png)
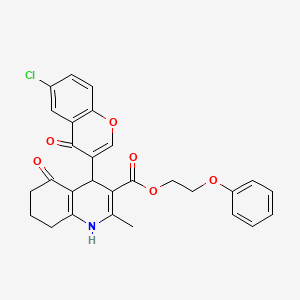
![N-[2-(2-chlorophenyl)ethyl]-6-oxo-1-[3-(trifluoromethyl)benzyl]-3-piperidinecarboxamide](/img/structure/B5138939.png)
![3-({[1-(4-chlorophenyl)-3-methyl-5-oxo-1,5-dihydro-4H-pyrazol-4-ylidene]methyl}amino)-4-methylbenzoic acid](/img/structure/B5138943.png)
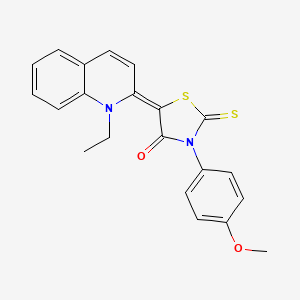
![ethyl [2-(methoxymethyl)-5,7-dimethyl-3-phenylpyrazolo[1,5-a]pyrimidin-6-yl]acetate](/img/structure/B5138960.png)